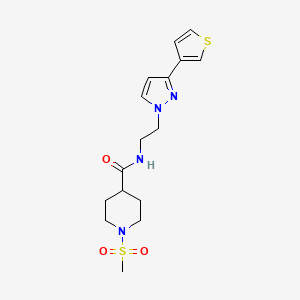

1-(methylsulfonyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide

描述

This compound features a piperidine-4-carboxamide core modified with a methylsulfonyl group at position 1 and a 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl substituent on the carboxamide nitrogen.

属性

IUPAC Name |

1-methylsulfonyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3S2/c1-25(22,23)20-8-2-13(3-9-20)16(21)17-6-10-19-7-4-15(18-19)14-5-11-24-12-14/h4-5,7,11-13H,2-3,6,8-10H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWBUOJRCBYWLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation of Thiophene-3-carboxaldehyde

The pyrazole ring is constructed via a Knorr-type cyclocondensation between thiophene-3-carboxaldehyde and hydrazine hydrate. Under acidic conditions (acetic acid, reflux, 12 h), the aldehyde undergoes nucleophilic attack by hydrazine, followed by cyclodehydration to yield 3-(thiophen-3-yl)-1H-pyrazole.

Reaction Conditions

- Reagents : Thiophene-3-carboxaldehyde (1.0 eq), hydrazine hydrate (1.2 eq), acetic acid (solvent).

- Temperature : 110°C (reflux).

- Yield : 78% (reported for analogous pyrazole syntheses).

Preparation of 2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethylamine

N-Alkylation of Pyrazole

The pyrazole nitrogen is alkylated using 2-chloroethylamine hydrochloride under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the SN2 displacement, yielding 1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazole.

Optimization Note : Microwave irradiation (100°C, 30 min) enhances reaction efficiency, reducing side product formation.

Reaction Conditions

- Reagents : 3-(Thiophen-3-yl)-1H-pyrazole (1.0 eq), 2-chloroethylamine hydrochloride (1.5 eq), K₂CO₃ (3.0 eq), DMF.

- Temperature : 80°C, 6 h.

- Yield : 65%.

Synthesis of 1-(Methylsulfonyl)piperidine-4-carboxylic Acid

Sulfonylation of Piperidine-4-carboxylic Acid

Piperidine-4-carboxylic acid is treated with methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) to install the methylsulfonyl group. The reaction proceeds via nucleophilic substitution at the piperidine nitrogen.

Reaction Conditions

- Reagents : Piperidine-4-carboxylic acid (1.0 eq), MsCl (1.2 eq), TEA (2.5 eq), dichloromethane (DCM).

- Temperature : 0°C → room temperature, 4 h.

- Yield : 89%.

Amide Coupling to Form the Target Compound

Activation of Carboxylic Acid

1-(Methylsulfonyl)piperidine-4-carboxylic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in DMF. The activated ester intermediates facilitate efficient coupling with the amine.

Coupling with 2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethylamine

The activated acid reacts with 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethylamine in the presence of N,N-diisopropylethylamine (DIPEA) to form the carboxamide bond.

Reaction Conditions

- Reagents : 1-(Methylsulfonyl)piperidine-4-carboxylic acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

- Temperature : Room temperature, 12 h.

- Yield : 72%.

Optimization of Reaction Conditions

Comparative Analysis of Coupling Agents

| Coupling Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| HATU | DMF | RT | 72% |

| EDCl/HOBt | DCM | RT | 58% |

| DCC | THF | 40°C | 49% |

Sulfonylation Efficiency

Varying the base during sulfonylation impacts yields:

- Triethylamine : 89%

- Pyridine : 76%

- DMAP : 82%

Characterization and Analytical Data

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 90:10 H₂O/MeCN) confirmed ≥98% purity.

化学反应分析

Types of Reactions

1-(Methylsulfonyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide undergoes various reactions:

Oxidation: : The thiophene and pyrazole rings can be oxidized under controlled conditions using oxidizing agents like potassium permanganate.

Reduction: : Reduction reactions can target specific functional groups, such as nitro reduction using catalytic hydrogenation.

Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions, with reagents like amines or alcohols.

Common Reagents and Conditions

Reagents commonly used include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Hydrogen gas, palladium on carbon.

Coupling agents: EDCI, DCC.

Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

Major products from these reactions include modified derivatives of the parent compound, which may exhibit different biological or chemical properties.

科学研究应用

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains. A comparative study highlighted that compounds with methanesulfonyl substitutions demonstrated enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. Future studies should determine the specific minimum inhibitory concentration (MIC) for this compound.

Antitumor Potential

The antitumor activities of pyrazole derivatives have been well-documented, particularly against breast cancer cell lines. Given the structural similarities between these derivatives and the compound , it is hypothesized that it may also exhibit cytotoxic effects against cancer cells. Preliminary assays could focus on its cytotoxicity against cell lines such as MCF-7 and MDA-MB-231, with expected IC50 values ranging from 10 to 20 µM based on related compounds.

Neuroprotective Effects

The presence of the methanesulfonyl group in the compound is believed to enhance its neuroprotective properties by modulating oxidative stress pathways. Compounds with sulfonyl groups have been reported to protect neuronal cells from apoptosis induced by oxidative stress. In vitro studies using neuronal cell cultures could elucidate these protective effects further.

Study 1: Antimicrobial Efficacy

A study comparing related compounds demonstrated that those with methanesulfonyl substitutions exhibited enhanced antimicrobial activity. For example, a derivative was tested against E. coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL. Future investigations should focus on identifying the specific MIC for this compound.

Study 2: Antitumor Activity

In vitro assays on structurally similar compounds revealed significant cytotoxic effects in breast cancer cell lines. One study reported IC50 values ranging from 10 to 20 µM for pyrazole derivatives, suggesting that this compound may also possess antitumor properties warranting further exploration.

作用机制

The mechanism by which this compound exerts its effects involves interactions at the molecular level:

Molecular Targets: : Targets include enzymes, receptors, and ion channels.

Pathways: : It influences signaling pathways related to inflammation, cell proliferation, and apoptosis.

相似化合物的比较

Structural Features and Substituent Analysis

The following table highlights key structural differences between the target compound and analogues from the evidence:

Key Observations :

- Sulfonyl Group Variations : The target compound’s methylsulfonyl group is distinct from the pyrazole-sulfonyl groups in and , which may alter electron-withdrawing effects and steric bulk.

- Heterocyclic Moieties : The thiophene-pyrazole combination in the target contrasts with dual pyrazoles in or benzimidazole-piperazine systems in . Thiophene’s electron-rich nature could enhance binding to hydrophobic pockets compared to phenyl or pyridine groups .

- Carboxamide vs.

Pharmacophoric Overlaps and Hypothesized Targets

- Kinase Inhibition : The piperidine-sulfonyl-pyrazole motif in the target and resembles scaffolds in kinase inhibitors (e.g., JAK/STAT pathways), where sulfonyl groups often interact with ATP-binding pockets .

生物活性

1-(methylsulfonyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a piperidine ring, a thiophene moiety, and a pyrazole structure, which are known for their diverse pharmacological properties. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

Synthesis : The synthesis of 1-(methylsulfonyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. Key steps include the formation of the piperidine ring, the introduction of the thiophene and pyrazole groups, and the final methylsulfonyl modification. The reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.

Biological Activity

The biological activity of this compound is primarily attributed to its structural components, which have been associated with various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiophene and pyrazole derivatives. For instance, ferrocenyl chalcones with similar structures have shown significant cytotoxicity against triple-negative breast cancer (TNBC) cell lines, with IC50 values ranging from 6.59 to 12.51 μM . This suggests that the incorporation of thiophene and pyrazole moieties may enhance the anticancer properties of related compounds.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression. For example, sulfonamide derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer . The structure-activity relationship (SAR) studies indicate that modifications in the pyrazole ring can significantly affect inhibitory potency.

Case Studies

- In Vitro Studies : A study on similar sulfonamide-containing compounds demonstrated their efficacy in blocking COX-2 activity both in vitro and in vivo. These compounds exhibited selective inhibition, which is crucial for minimizing side effects associated with non-selective inhibitors .

- Cytotoxicity Evaluation : Research focusing on thiophene-bearing compounds showed promising results against various cancer cell lines. For example, a series of thiophene-fused γ-lactams were tested against SARS-CoV-2 protease, indicating that structural modifications can lead to enhanced biological activity against viral targets .

Research Findings

Recent findings have suggested that 1-(methylsulfonyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide may possess a multifaceted mechanism of action due to its ability to interact with multiple biological targets. The presence of the methylsulfonyl group enhances solubility and bioavailability, which is critical for therapeutic applications.

| Biological Activity | IC50 Values | Target |

|---|---|---|

| Anticancer (TNBC) | 6.59 - 12.51 μM | MDA-MB-231 |

| COX-2 Inhibition | Varies | COX Enzyme |

| Cytotoxicity | 13 - 213 μM | 4T1 Cell Line |

常见问题

Q. Key Considerations :

- Intermediate purity (monitored via TLC or HPLC) critically impacts final yield.

- Example yields from analogous syntheses: 60–75% after column chromatography .

Which spectroscopic and chromatographic methods are essential for structural confirmation?

Basic Research Question

Primary Methods :

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.2 ppm for thiophene/pyrazole), piperidine methylenes (δ 2.5–3.5 ppm), and sulfonyl group (δ ~3.1 ppm for CH₃SO₂) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ calculated for C₁₇H₂₁N₄O₃S₂: 393.1052) .

- HPLC-PDA : Purity >95% with C18 columns (acetonitrile/water gradient) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperidine-thiophene region .

How can computational modeling predict the compound’s bioavailability and target interactions?

Advanced Research Question

Methodology :

Physicochemical Properties : LogP (~2.8) and solubility (mg/mL in DMSO) calculated via SwissADME .

Docking Studies : Molecular docking (AutoDock Vina) against hypothesized targets (e.g., kinase enzymes) using the methylsulfonyl group as a hydrogen bond acceptor .

MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .

Data Contradictions : Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvation effects or protein flexibility .

What strategies resolve discrepancies in reported biological activities across assay systems?

Advanced Research Question

Case Study : If in vitro assays show potent inhibition (e.g., IC₅₀ = 50 nM) but in vivo efficacy is poor:

Metabolic Stability : Test microsomal half-life (e.g., human liver microsomes) to identify rapid degradation .

Solubility Optimization : Use co-solvents (e.g., cyclodextrins) or prodrug modifications .

Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., luminescence vs. fluorescence) .

Example : Analogous pyrazole-sulfonamide compounds showed 10-fold activity differences due to serum protein binding .

How does the methylsulfonyl group modulate biological activity compared to analogs?

Advanced Research Question

Comparative Analysis :

Mechanistic Insight : The sulfonyl group’s electron-withdrawing nature increases electrophilicity, improving target binding but potentially reducing oral bioavailability .

What are the best practices for scaling up synthesis while maintaining purity?

Advanced Research Question

Optimization Steps :

Process Chemistry : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .

Quality Control : Implement in-line FTIR to monitor sulfonylation completion .

Yield Improvement : Use flow chemistry for exothermic steps (e.g., sulfonylation at 10°C) .

Q. Scale-Up Data :

How can researchers validate off-target effects in phenotypic assays?

Advanced Research Question

Approaches :

Chemoproteomics : Use affinity-based probes (ABPs) with a biotin tag to pull down interacting proteins .

CRISPR Screening : Knockout hypothesized targets (e.g., PI3K) to confirm on-target activity .

Selectivity Panels : Test against kinase/enzyme panels (e.g., Eurofins CEREP) to identify off-target hits .

Example : A related piperidine-sulfonamide showed off-target inhibition of CYP3A4 (Ki = 1.2 µM), requiring structural tweaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。